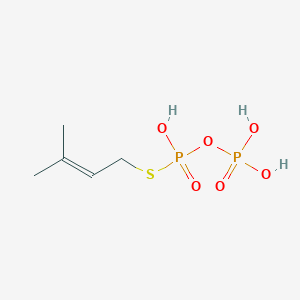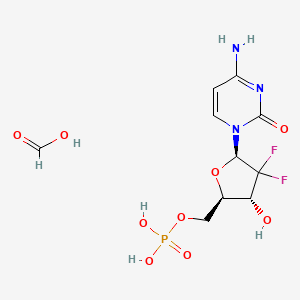
Gemcitabine Monophosphate Formate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gemcitabine Monophosphate Formate Salt is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is widely used in the treatment of various cancers, including pancreatic, lung, breast, and ovarian cancers . The monophosphate formate salt form of gemcitabine is designed to enhance its stability and solubility, making it more effective in clinical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine Monophosphate Formate Salt typically involves the phosphorylation of gemcitabine. One common method includes the reaction of gemcitabine with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The resulting gemcitabine monophosphate is then treated with formic acid to form the formate salt .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is typically purified using techniques like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Gemcitabine Monophosphate Formate Salt undergoes various chemical reactions, including:
Phosphorylation: The initial step in its synthesis.
Hydrolysis: Can occur under acidic or basic conditions, leading to the breakdown of the phosphate ester bond.
Oxidation and Reduction: Less common but can occur under specific conditions.
Common Reagents and Conditions
Phosphorylating Agents: Phosphorus oxychloride (POCl3), phosphoric acid.
Bases: Pyridine, triethylamine.
Major Products
The major product of these reactions is this compound itself, with potential by-products including unreacted gemcitabine and various phosphate esters .
Applications De Recherche Scientifique
Gemcitabine Monophosphate Formate Salt has a wide range of applications in scientific research:
Mécanisme D'action
Gemcitabine Monophosphate Formate Salt exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites replace the natural nucleotides in DNA, leading to the termination of DNA elongation and the induction of apoptosis in cancer cells . The primary molecular targets include DNA polymerases and ribonucleotide reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy.
Fludarabine: Used in the treatment of hematological malignancies.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil.
Uniqueness
Gemcitabine Monophosphate Formate Salt is unique due to its enhanced stability and solubility compared to other nucleoside analogs. This makes it more effective in clinical applications, particularly in the treatment of solid tumors . Additionally, its ability to be used in combination with other anticancer agents enhances its therapeutic potential .
Propriétés
Numéro CAS |
1316276-85-3 |
|---|---|
Formule moléculaire |
C10H14F2N3O9P |
Poids moléculaire |
389.20 g/mol |
Nom IUPAC |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid |
InChI |
InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6-,7-;/m1./s1 |
Clé InChI |
IWMDNZSCVDTYEH-OSZBKLCCSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


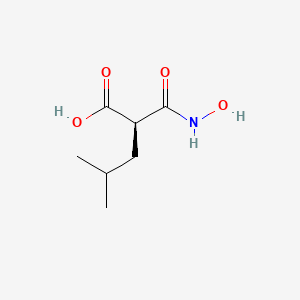
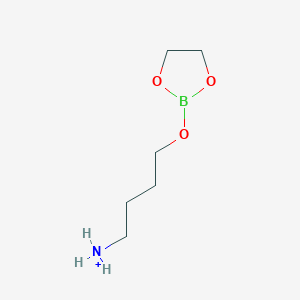
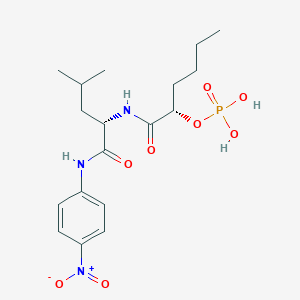
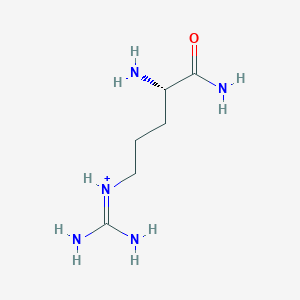
![1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1 H-indole-2-carboxylic acid](/img/structure/B10760620.png)
![[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium](/img/structure/B10760624.png)
![2,6-Diamino-(S)-9-[2-(phosphonomethoxy)propyl]purine](/img/structure/B10760637.png)
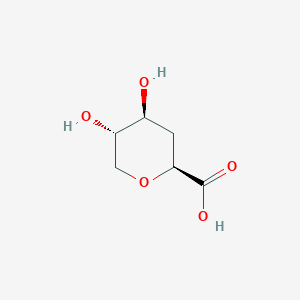
![3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-4-YL]hexyl]-phenanthridinium](/img/structure/B10760648.png)
![[(2S,4aS,6S,7aS)-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-phenyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-2-yl]phosphonic acid](/img/structure/B10760649.png)

![6-(1,1-Dimethylallyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-G]chromen-7-one](/img/structure/B10760661.png)
